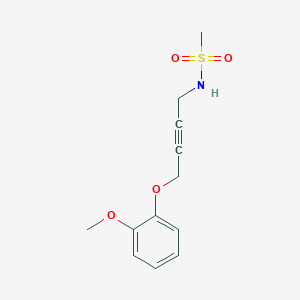
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide, also known as MBC-11, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts. These catalysts facilitate the Michael addition of N-heterocycles to chalcones. Notably, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (a potential bioactive compound) with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit favorable green metrics .
Cancer Research
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide: (also known as MCL-1 inhibitor S63845 ) is a novel drug compound currently under investigation for its potential use in cancer treatment. Its mechanism of action involves targeting the anti-apoptotic protein MCL-1, which plays a crucial role in cancer cell survival.
Borate Chemistry
The compound N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide contains borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. Structural characterization using techniques like NMR, IR, and MS provides insights into its properties .
Bioactive Compound Design
Triazole derivatives, including those containing the N-(4-(2-methoxyphenoxy)but-2-yn-1-yl) moiety, exhibit diverse biological effects due to their structural features. Researchers explore their potential as components in fungicides, bactericides, and herbicides .
Aza-Michael Reactions
The aza-Michael reaction, a powerful synthetic tool, allows access to β-aminocarbonyl derivatives—a valuable class of bioactive compound precursors. The compound’s unique structure makes it amenable to this transformation, providing opportunities for targeted functionalization .
Medicinal Chemistry
Given the stability and ability to bind to “privileged structures” through hydrogen bonding, nitrogen-containing heteroarenes like this compound are relevant in medicinal chemistry. Investigating its interactions with target molecules may reveal further applications .
Mechanism of Action
Target of Action
The primary target of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and receptors, to their active forms .
Mode of Action
It is believed that the compound interacts with its target, adam17, and inhibits its activity . This inhibition could lead to a decrease in the shedding of membrane-bound proteins, thus affecting cellular communication and signaling .
Biochemical Pathways
Given the role of adam17 in protein shedding, it can be inferred that the compound may affect various signaling pathways that rely on the proteins processed by adam17 .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins that are affected by the inhibition of ADAM17 . By inhibiting the shedding of these proteins, the compound could potentially alter various cellular processes, including cell proliferation, differentiation, and migration .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-11-7-3-4-8-12(11)17-10-6-5-9-13-18(2,14)15/h3-4,7-8,13H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWYQELBYRVDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)
![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)

![2-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2408208.png)
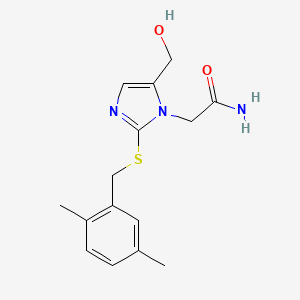
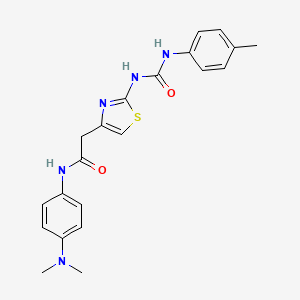
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
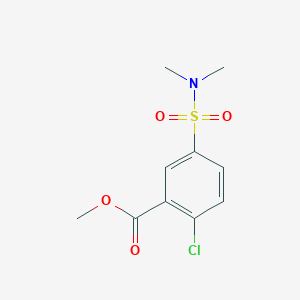
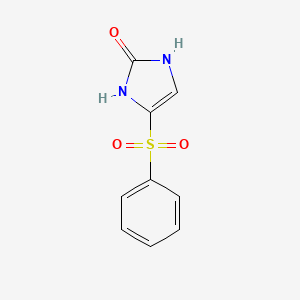
![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)